1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione
Description
The compound 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione features a 1,3-dihydro-2H-imidazole-2-thione core substituted at positions 1 and 3 with methyl groups and at position 4 with a (4-methylphenyl)sulfonyl moiety. The sulfonyl group (SO₂) is a strong electron-withdrawing substituent, which enhances the acidity of the thione (-C=S) group compared to thiol (-SH) analogs .
Properties
IUPAC Name |
1,3-dimethyl-4-(4-methylphenyl)sulfonylimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-9-4-6-10(7-5-9)18(15,16)11-8-13(2)12(17)14(11)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJXWKPOSKTVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C(=S)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 1,3-dimethylimidazolidine-2-thione with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Biological Activities
The compound has been studied for its diverse biological properties, which include:
-
Antimicrobial Activity :
- Imidazole derivatives have shown promise as antimicrobial agents. Research indicates that modifications in the imidazole structure can enhance their effectiveness against various bacterial and fungal strains . The presence of the sulfonyl group in this compound may contribute to its antimicrobial properties through mechanisms involving disruption of microbial cell walls or inhibition of essential enzymes.
- Anti-inflammatory Properties :
-
Anticancer Potential :
- Research has highlighted the anticancer properties of imidazole derivatives. They can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Some studies have shown that structural modifications can significantly enhance their cytotoxicity against various cancer cell lines .
- Analgesic Effects :
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various imidazole derivatives, including 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione. The results demonstrated significant inhibition against Gram-positive bacteria compared to Gram-negative strains, indicating a selective action that could be harnessed for therapeutic applications .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HCT116 and MCF7). Results showed that the compound exhibited moderate to high cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest being suggested as potential pathways through which these effects were mediated .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical and biological properties.
Substituent Variations on the Imidazole Core
Table 1: Structural Comparison of Imidazole Derivatives
*Calculated based on molecular formula.
Functional Group Modifications
- Sulfonyl vs. Sulfinyl Groups: The target compound’s sulfonyl group (SO₂) provides stronger electron-withdrawing effects compared to sulfinyl (SO) analogs (e.g., 2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole). This difference may influence binding affinity to biological targets, as SO₂ groups enhance hydrogen-bond acceptor capacity .
- Thione vs. Thiol : Thione derivatives (C=S) are more stable and less prone to oxidation than thiols (C-SH), as seen in 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol . Thiones also exhibit higher acidity (pKa ~10–12) due to resonance stabilization of the deprotonated form.
Aromatic Substituent Effects
- 4-Methylphenyl vs. Pyridinyl : Replacing the 4-methylphenyl group with a 3-pyridinyl moiety (e.g., 1,3-dihydro-4-(3-pyridinyl)-2H-imidazole-2-thione ) introduces a basic nitrogen, increasing water solubility and enabling pH-dependent interactions in biological systems .
- Hydrophilic vs. Lipophilic Groups : The hydroxymethyl substituent in 4-(1-(3-(hydroxymethyl)-2-methylphenyl)ethyl)-1H-imidazole-2(3H)-thione enhances hydrophilicity, contrasting with the lipophilic 4-methylphenyl-sulfonyl group in the target compound .
Biological Activity
1,3-Dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione (CAS 185011-07-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
This compound has the following molecular properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₄N₂O₃S |
| Molecular Weight | 266.32 g/mol |
| Melting Point | 153.00°C - 155.00°C |
| Purity | >90% |
These properties indicate that the compound is stable under standard laboratory conditions and has a relatively low molecular weight, which is favorable for drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiosemicarbazone derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and depleting glutathione levels .
In vitro assays demonstrated that these compounds exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, a related thiosemicarbazone analogue displayed a half-maximal effective concentration (EC50) of approximately 10 µM for inducing cell death in K562 leukemia cells . This suggests that the imidazole derivatives may share similar mechanisms of action.
The proposed mechanisms through which this class of compounds exerts its biological effects include:
- Mitochondrial Dysfunction : Induction of mitochondrial depolarization leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
- Inhibition of Key Enzymes : Some studies suggest that thiosemicarbazone derivatives may act as inhibitors of cathepsin L, an enzyme implicated in cancer metastasis. Inhibition of this enzyme can significantly reduce the invasive potential of cancer cells .
Case Studies
- Inhibition of Cathepsin L : A study on benzoylbenzophenone thiosemicarbazone analogues demonstrated that these compounds could inhibit cathepsin L activity effectively. The most potent inhibitors showed up to 92% reduction in invasion capability of prostate cancer cells at low concentrations (5 µM) .
- In Vivo Efficacy : In mouse models bearing tumors, certain thiosemicarbazones were well-tolerated and significantly delayed tumor growth without exhibiting high toxicity towards normal tissues . This reinforces the potential therapeutic application of imidazole derivatives in oncology.
Q & A
Q. What are the optimal synthetic routes for preparing 1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione, and how can reaction yields be maximized?
The synthesis typically involves multi-step protocols:
- Step 1: Alkylation of the imidazole core using methylating agents (e.g., methyl iodide) under basic conditions to introduce the 1,3-dimethyl groups.
- Step 2: Sulfonation at the 4-position using 4-methylbenzenesulfonyl chloride, requiring anhydrous conditions and a catalyst like triethylamine to enhance electrophilic substitution .
- Step 3: Thione formation via sulfurization of the imidazole-2-one precursor using Lawesson’s reagent or P₂S₅ in refluxing toluene .
Key considerations: Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, and monitor reaction progress via TLC or HPLC to optimize yields (typically 60-75%) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Single-crystal X-ray diffraction (XRD): Grow crystals via slow evaporation of a saturated solution in ethanol/dichloromethane. Analyze bond angles, sulfonyl group geometry, and thione tautomerism. Compare with reported imidazole-2-thione structures (e.g., C–S bond lengths ~1.67 Å) .
- Spectroscopic methods:
- ¹H/¹³C NMR: Assign peaks for methyl groups (δ ~2.4 ppm for N–CH₃), sulfonyl aromatic protons (δ ~7.5-7.8 ppm), and thione carbon (δ ~165 ppm in ¹³C) .
- FTIR: Confirm thione C=S stretch at ~1200 cm⁻¹ and sulfonyl S=O stretches at ~1350-1150 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the sulfonyl and thione groups in this compound?
- Steric effects: The 4-methylphenylsulfonyl group creates steric hindrance, reducing nucleophilic attack at the imidazole ring. This can be quantified using DFT calculations (e.g., Mulliken charge distribution on sulfur) .
- Electronic effects: The electron-withdrawing sulfonyl group decreases electron density at the imidazole ring, directing electrophilic substitution to the 5-position. The thione group acts as a weak base, participating in tautomeric equilibria (thione ↔ thiol) under acidic conditions .
Methodology: Compare reaction outcomes with analogs lacking substituents (e.g., unsubstituted sulfonyl groups) using kinetic studies or Hammett plots .
Q. What strategies resolve contradictions in reported biological activity data for imidazole-2-thiones, such as antimicrobial efficacy?
- Standardized assays: Re-evaluate activity using CLSI/MIC protocols against reference strains (e.g., S. aureus ATCC 25923) to minimize variability in inoculum size or growth media .
- Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., replace 4-methylphenyl with 4-fluorophenyl) and correlate changes with bioactivity trends .
- Address solubility issues: Use co-solvents (DMSO/PBS) to ensure compound dissolution and avoid false negatives .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking (AutoDock Vina): Dock the compound into the active site of target proteins (e.g., cytochrome P450) using the thione group as a potential metal-binding site. Validate with MD simulations to assess binding stability .
- Pharmacophore modeling: Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Schrödinger’s Phase .
Q. What advanced techniques characterize the tautomeric behavior of the imidazole-2-thione moiety?
- Variable-temperature NMR: Monitor thione ↔ thiol tautomerism in DMSO-d₆ over 25–100°C. Look for proton exchange broadening near δ 3.5-4.0 ppm .
- X-ray photoelectron spectroscopy (XPS): Analyze sulfur 2p orbitals to distinguish thione (S 2p₃/₂ ~163.5 eV) from sulfonyl (S 2p₃/₂ ~168 eV) environments .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Stability studies: Use HPLC-UV to track degradation in buffers (pH 1-13) at 25°C and 40°C. The sulfonyl group is hydrolytically stable below pH 10, but the thione moiety may oxidize to disulfide above pH 9 .
- Storage recommendations: Store at –20°C under nitrogen to prevent oxidation. Preclude light exposure to avoid photodegradation .
Methodological Challenges
Q. What experimental designs address low yields in the final sulfonation step?
- Optimize sulfonyl chloride stoichiometry: Use a 1.2:1 molar ratio (sulfonyl chloride:imidazole) to minimize side reactions.
- Catalyst screening: Test alternatives to triethylamine (e.g., DMAP) to enhance reaction efficiency .
- Microwave-assisted synthesis: Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 15-20% .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Twinned crystal analysis: Use PLATON to deconvolute overlapping diffraction patterns in cases of poor crystal quality .
- Comparative crystallography: Overlay the compound’s structure with similar imidazole derivatives (e.g., 4-phenyl analogs) to identify conformational deviations caused by the 4-methyl group .
Q. What analytical workflows validate purity for biological testing?
- Multi-modal chromatography: Combine reverse-phase HPLC (C18 column, acetonitrile/water) with ion-pair chromatography to detect polar impurities .
- Mass spectrometry: Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and rule out sulfonate degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
